![molecular formula C15H13N3OS2 B2851095 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034497-93-1](/img/structure/B2851095.png)
5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . Thiophene-based analogs, including this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9) .Chemical Reactions Analysis
The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive and the lowest energy gap shows that the compound is the least stable and the most reactive .Physical And Chemical Properties Analysis
Thiophene, a key component of this compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Synthesis and Drug Design
This compound is utilized in the synthesis of various organic molecules through Suzuki cross-coupling reactions . The presence of thiophene and pyrazine rings makes it a valuable intermediate in medicinal chemistry for the design of drugs with potential therapeutic applications.
Nonlinear Optical (NLO) Properties
The compound’s electronic structure, particularly its frontier molecular orbitals (FMOs), has been studied using Density Functional Theory (DFT) calculations to explore its NLO properties . This research is crucial for developing materials for optical switching and telecommunication devices.
Antimicrobial Activity
Thiophene derivatives, including this compound, have been investigated for their antimicrobial properties. They show promise in combating various bacterial strains, which is vital for developing new antibiotics .
Biological Activity and Pharmacology
The compound’s thiophene moiety is significant in pharmacology, as thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties .
Mechanism of Action
Future Directions
Thiophene-based analogs, including this compound, have been proven to be effectual drugs in present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
5-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-2-3-13(21-10)15(19)18-8-12-14(17-6-5-16-12)11-4-7-20-9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOWLIZRDRCWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide |
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